N-(2,6-Dimethylphenyl)formamide
Overview
Description
2’,6’-Dimethylformanilide, also known as 2,6-Formoxylidide, is an organic compound with the molecular formula C9H11NO. It is a derivative of formanilide, where the hydrogen atoms at the 2 and 6 positions on the benzene ring are replaced by methyl groups. This compound is known for its applications in various chemical reactions and industrial processes .
Biochemical Analysis
Biochemical Properties
N-(2,6-Dimethylphenyl)formamide plays a role in the production of nitrogenous compounds such as L-glutamate, L-lysine, N-methylphenylalanine, and dipicolinic acid . It interacts with enzymes like formamidase, which is used to break down formamide into formate and ammonia . The nature of these interactions involves the incorporation of nitrogen from formamide into biomass and the representative product L-lysine .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a nitrogen source . It influences cell function by providing nitrogen for the biosynthesis of nitrogenous compounds . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its breakdown by the enzyme formamidase . This results in the release of ammonia, which can be incorporated into various biomolecules . The compound can also influence gene expression by altering the availability of nitrogen, a key element in many biological molecules .
Metabolic Pathways
This compound is involved in the metabolic pathway that produces nitrogenous compounds . It interacts with the enzyme formamidase, which breaks down formamide into formate and ammonia . This process can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,6’-Dimethylformanilide can be synthesized through the formylation of 2,6-dimethylaniline. The reaction typically involves the use of formic acid or formic acid derivatives under acidic conditions. One common method is the reaction of 2,6-dimethylaniline with formic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
Industrial Production Methods: In industrial settings, the production of 2’,6’-Dimethylformanilide often involves large-scale formylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2’,6’-Dimethylformanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a methyl group, yielding 2,6-dimethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: 2,6-Dimethylbenzoic acid.
Reduction: 2,6-Dimethylaniline.
Substitution: Various nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
2’,6’-Dimethylformanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and its pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2’,6’-Dimethylformanilide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The methyl groups at the 2 and 6 positions influence the compound’s reactivity and steric properties, affecting its interactions with other molecules .
Comparison with Similar Compounds
2,4-Dimethylformanilide: Similar structure but with methyl groups at the 2 and 4 positions.
2,6-Dimethylaniline: Lacks the formyl group, making it less reactive in certain reactions.
Formanilide: The parent compound without methyl substitutions
Uniqueness: 2’,6’-Dimethylformanilide is unique due to the presence of both the formyl group and the methyl groups at the 2 and 6 positions. This combination imparts distinct reactivity and steric properties, making it valuable in specific chemical syntheses and industrial applications .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLHOOOTXXVJCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501339473 | |
Record name | N-(2,6-Dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607-92-1 | |
Record name | 2',6'-Formoxylidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403675 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2,6-Dimethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501339473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',6'-DIMETHYLFORMANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VMK4UK5HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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